molecular formula C23H19N3O4 B2843920 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one CAS No. 957371-87-8

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one

Cat. No. B2843920
CAS RN: 957371-87-8
M. Wt: 401.422
InChI Key: XGCABENSTYTSJU-UHFFFAOYSA-N
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Description

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one, also known as MCC, is a chemical compound that has been extensively studied in scientific research. MCC belongs to the family of chromenone derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Dual DNA-PK/PI3-K Inhibitory Activity

Compounds related to 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one have been studied for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K). These studies have synthesized analogues featuring morpholine moieties that exhibited high potency against DNA-PK, enhancing the cytotoxicity of ionizing radiation in vitro and in vivo against cancer cells. This dual inhibitory activity indicates a promising avenue for cancer treatment research, particularly in enhancing the effectiveness of existing therapies through targeted molecular inhibition (Cano et al., 2013).

Neuroprotective Effects

Another area of application involves the synthesis of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties evaluated for their neuroprotective effects. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing significant inhibitory activity. Notably, these derivatives also demonstrated substantial neuroprotective effects against oxidative stress in neuron-like cells, highlighting their potential in treating neurodegenerative diseases (Sameem et al., 2017).

Catalytic Synthesis Applications

The compound's framework has been utilized in the catalytic synthesis of chromene derivatives. For example, a study on the condensation of aldehyde, malononitrile, and 4-hydroxycoumarin in water catalyzed by morpholine showcased a one-pot reaction strategy. This method emphasizes the importance of environmentally friendly reactions in organic synthesis, reducing the use of hazardous materials and simplifying purification processes, which can lower costs and improve yield efficiencies (Heravi et al., 2011).

Anticancer Activity

Further research into chromen-4-one derivatives, incorporating morpholine groups, has revealed their potential as PET agents for imaging DNA-PK activity in cancer. The synthesis of carbon-11 labeled chromen-4-one derivatives for potential PET imaging agents highlights the application of these compounds in diagnostic imaging, providing a non-invasive method to study DNA repair enzyme activity in cancerous tissues (Gao et al., 2012).

properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-22(25-10-12-29-13-11-25)19-15-26(17-7-2-1-3-8-17)24-21(19)18-14-16-6-4-5-9-20(16)30-23(18)28/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCABENSTYTSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one

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